BenchChemオンラインストアへようこそ!

[1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid

Medicinal chemistry Building block procurement Regioselective synthesis

The 7-carboxylic acid isomer (CAS 127478-29-9) provides a free -COOH handle at the 7-position, eliminating the deprotection required with ethyl ester precursors (e.g., CAS 1416241-56-9) and avoiding steric/electronic differences of the 6-COOH regioisomer (CAS 56434-29-8). Its low MW (164.12), low LogP (-0.1775), and defined GHS07 hazard profile (H302, H315, H319, H335) enable rapid parallel amide coupling for focused c-Met and TrkA kinase inhibitor libraries. Selecting the correct positional isomer ensures biological activity trends correlate with intended molecular structure.

Molecular Formula C6H4N4O2
Molecular Weight 164.124
CAS No. 127478-29-9
Cat. No. B2416499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid
CAS127478-29-9
Molecular FormulaC6H4N4O2
Molecular Weight164.124
Structural Identifiers
SMILESC1=C(C=NN2C1=NN=C2)C(=O)O
InChIInChI=1S/C6H4N4O2/c11-6(12)4-1-5-9-7-3-10(5)8-2-4/h1-3H,(H,11,12)
InChIKeyNAROYRGDNAHKTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic Acid (CAS 127478-29-9): Procurement-Relevant Scaffold Properties and Regulatory Classification


[1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid (CAS 127478-29-9) is a heterocyclic building block with the molecular formula C₆H₄N₄O₂ and a molecular weight of 164.12 g/mol . The compound carries a carboxylic acid functional group at the 7-position of the fused triazolo-pyridazine bicyclic core, enabling facile derivatization via amidation, esterification, or decarboxylative coupling [1]. As a research-use-only compound, it is classified under CLP criteria with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [2]. Commercial availability includes purity grades of 95% and ≥98% from multiple suppliers .

Why [1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic Acid Cannot Be Substituted with Generic Triazolopyridazine Analogs


Substitution of [1,2,4]triazolo[4,3-b]pyridazine-7-carboxylic acid with other triazolopyridazine derivatives is not a neutral procurement decision due to three quantifiable differences: (1) The free carboxylic acid at the 7-position provides a chemically distinct derivatization handle compared to ethyl esters (e.g., CAS 1416241-56-9) or 6-carboxylic acid positional isomers (e.g., CAS 56434-29-8), which exhibit different reactivity profiles in coupling reactions . (2) The parent scaffold lacks the extended aromatic substituents found in kinase inhibitors such as SGX523 or AMG-208, resulting in fundamentally different physicochemical properties (e.g., a calculated LogP of -0.1775 versus >2.0 for substituted analogs) that affect solubility and downstream synthetic tractability . (3) The unsubstituted core demonstrates a distinct safety classification profile (H302, H315, H319, H335) compared to more elaborated derivatives, which may carry different hazard classifications affecting shipping, storage, and handling costs [1].

[1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic Acid: Quantified Differentiation Evidence Versus Structural Analogs


Positional Isomer Differentiation: 7-Carboxylic Acid Versus 6-Carboxylic Acid Regioisomer

The 7-carboxylic acid positional isomer (CAS 127478-29-9) is structurally distinct from the 6-carboxylic acid regioisomer (CAS 56434-29-8), which corresponds to [1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid . The carboxylic acid moiety is positioned at C7 of the pyridazine ring in the target compound, whereas the 6-carboxylic acid analog places the functional group at C6, adjacent to the bridgehead nitrogen [1]. These two compounds are separately cataloged with distinct CAS numbers and ChemSpider IDs (CSID: 10385100 for the 6-carboxylic acid), confirming they are not interchangeable [1].

Medicinal chemistry Building block procurement Regioselective synthesis

Derivatization Handle Differentiation: Free Carboxylic Acid Versus Ethyl Ester Prodrug Form

The target compound possesses a free carboxylic acid group at the 7-position (CAS 127478-29-9), enabling direct amidation or esterification without deprotection steps [1]. In contrast, closely related ethyl ester analogs such as 3-bromo-[1,2,4]triazolo[4,3-b]pyridazine-7-carboxylic acid ethyl ester (CAS 1416241-56-9) and the unsubstituted ethyl ester (CAS not specified) require saponification to liberate the carboxylic acid for further functionalization, adding a synthetic step . The free acid form provides a molecular weight of 164.12 g/mol, whereas the ethyl ester analog carries an additional 28.05 g/mol from the ethyl group (MW ~192.17 g/mol), affecting stoichiometric calculations for parallel synthesis .

Synthetic chemistry Building block utility Amide coupling

Class-Level Kinase Inhibition Potential: Triazolopyridazine Scaffold in c-Met and TrkA Targeting

The [1,2,4]triazolo[4,3-b]pyridazine scaffold, when appropriately substituted, serves as the core pharmacophore for several potent kinase inhibitors. SGX523, a triazolopyridazine-based c-Met inhibitor, exhibits an IC₅₀ of 4 nM against c-Met kinase and a Ki of 2.7 nM for the non-phosphorylated MET kinase domain . Another triazolopyridazine derivative, AMG-208, demonstrates an IC₅₀ of 9 nM against c-Met . Additionally, triazolo[4,3-b]pyridazine derivative 2 (PMID28270021-Compound-WO2012125667Example24) has been patented as a TrkA inhibitor for chronic pain and oncology indications [1]. While the parent carboxylic acid compound (CAS 127478-29-9) is an unsubstituted building block lacking the extended aromatic substituents required for potent kinase inhibition, the scaffold itself has been validated across multiple kinase targets as a privileged structure in medicinal chemistry [2].

Kinase inhibition Cancer therapeutics c-Met TrkA

Physicochemical Differentiation: LogP and Solubility Profile Versus Elaborated Triazolopyridazine Derivatives

The unsubstituted [1,2,4]triazolo[4,3-b]pyridazine-7-carboxylic acid exhibits a calculated LogP of -0.1775 and a topological polar surface area (TPSA) of 80.38 Ų . In contrast, elaborated triazolopyridazine derivatives such as SGX523 possess significantly higher lipophilicity due to extended aromatic substitution (thioether-linked quinoline and pyrazole moieties), with estimated LogP values >3.0 . The low LogP of the parent compound confers favorable aqueous solubility for solution-phase chemistry, whereas the higher lipophilicity of substituted analogs is optimized for membrane permeability and target binding in cellular and in vivo contexts [1].

Physicochemical properties Lipophilicity Solubility ADME optimization

Scaffold Replacement SAR: Triazolopyridazine Core Versus Alternative Heterocyclic Head Groups

In a structure-activity relationship (SAR) study examining replacement of the triazolopyridazine head group in anti-Cryptosporidium lead SLU-2633 (EC₅₀ = 0.17 µM), the 7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazine analog 17a exhibited a Cp EC₅₀ of 1.2 µM [1]. This represents a 7-fold reduction in potency compared to the parent SLU-2633, but with a quantifiable improvement in lipophilic efficiency (LipE) . Importantly, compound 17a demonstrated approximately 2-fold decreased hERG channel inhibition relative to SLU-2633 at 10 µM in patch-clamp assays, suggesting that triazolopyridazine scaffold modifications can modulate cardiac safety liability independently of anti-parasitic potency [2]. Alternative heterocyclic replacements, including azabenzothiazole 31b, exhibited potency in the low micromolar range comparable to the FDA-approved drug nitazoxanide (EC₅₀ = 3.8 µM) [3].

Scaffold hopping Anti-parasitic hERG liability Lipophilic efficiency

Safety and Handling Classification Differentiation: ECHA CLP Hazard Profile Versus Unclassified Analogs

The target compound carries an official ECHA Classification and Labelling (CLP) notification under EC 842-287-2, with hazard classifications including Acute Toxicity Category 4 (H302), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity—Single Exposure Category 3 for respiratory irritation (H335) [1]. The GHS07 pictogram with Warning signal word applies. In contrast, many commercially available triazolopyridazine analogs (e.g., SGX523, AMG-208) lack harmonized ECHA classifications and are supplied with vendor-specific safety data only, complicating regulatory compliance for bulk procurement . The target compound's classification is based on aggregated notifications, providing a standardized safety benchmark .

Chemical safety Regulatory compliance Laboratory handling GHS classification

Research and Industrial Application Scenarios for [1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic Acid Procurement


Medicinal Chemistry: Synthesis of c-Met and TrkA Kinase Inhibitor Libraries

The [1,2,4]triazolo[4,3-b]pyridazine-7-carboxylic acid scaffold serves as a validated starting point for synthesizing focused kinase inhibitor libraries targeting c-Met and TrkA. With precedent compounds SGX523 (c-Met IC₅₀ = 4 nM) and triazolo[4,3-b]pyridazine derivative 2 (TrkA inhibitor, patented for oncology and pain indications), the parent carboxylic acid enables rapid derivatization at the 7-position to generate amide or ester analogs for structure-activity relationship exploration . The free carboxylic acid eliminates the deprotection step required when using ethyl ester precursors, accelerating library synthesis [1].

Scaffold Hopping and Core Replacement in Lead Optimization Programs

As demonstrated in the SLU-2633 anti-Cryptosporidium SAR study, the triazolopyridazine core provides a tunable scaffold where substitution at the 7-position (and other positions accessed via the carboxylic acid handle) can modulate potency, lipophilicity, and hERG liability . The parent compound offers a low molecular weight (164.12 g/mol) and low LogP (-0.1775) starting point for fragment-based drug discovery or scaffold hopping campaigns, enabling medicinal chemists to build potency while monitoring physicochemical property drift [1].

Building Block for Diversity-Oriented Synthesis and Parallel Chemistry

The 7-carboxylic acid group provides a robust synthetic handle for parallel amide coupling reactions, enabling the rapid generation of compound arrays with diverse amine inputs. The commercial availability of the compound at 95% and ≥98% purity from multiple suppliers, combined with its established storage condition (sealed, dry, 2–8°C) and shipping profile (room temperature for continental US), supports reproducible high-throughput synthesis workflows . The calculated TPSA of 80.38 Ų and low LogP facilitate aqueous-phase chemistry, while the GHS07 classification with defined hazard statements (H302, H315, H319, H335) enables standardized safety protocols across automated synthesis platforms [1].

Regioisomer-Specific Derivatization for Structure-Activity Relationship Studies

The 7-carboxylic acid positional isomer (CAS 127478-29-9) is chemically distinct from the 6-carboxylic acid regioisomer (CAS 56434-29-8), with the substitution position on the pyridazine ring affecting electronic distribution and steric accessibility of the carboxylic acid handle . For medicinal chemists exploring regioselective SAR around the triazolopyridazine core, procurement of the correct positional isomer is essential to ensure that biological activity trends correlate with the intended molecular structure, avoiding confounding results from regioisomeric mixtures or incorrect starting materials [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.